molecular formula C17H16N2O B12622060 N-(2-Aminoethyl)anthracene-9-carboxamide CAS No. 920511-02-0

N-(2-Aminoethyl)anthracene-9-carboxamide

Katalognummer: B12622060
CAS-Nummer: 920511-02-0
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: NYEQATAUHIVQAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)anthracene-9-carboxamide typically involves the amidation of anthracene-9-carboxylic acid with 2-aminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane or dimethylformamide and may require a catalyst to improve the yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Aminoethyl)anthracene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

N-(2-Aminoethyl)anthracene-9-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-Aminoethyl)anthracene-9-carboxamide involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to intercalate into DNA, affecting the DNA’s function and stability. This intercalation can inhibit the activity of DNA polymerase, leading to cell death in certain cases . Additionally, the compound’s amine group can form hydrogen bonds with various biological molecules, further influencing its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of an aromatic structure and functional groups, making it highly versatile in various chemical reactions and applications. Its ability to intercalate into DNA and form hydrogen bonds with biological molecules gives it significant potential in medicinal chemistry and biological research .

Eigenschaften

CAS-Nummer

920511-02-0

Molekularformel

C17H16N2O

Molekulargewicht

264.32 g/mol

IUPAC-Name

N-(2-aminoethyl)anthracene-9-carboxamide

InChI

InChI=1S/C17H16N2O/c18-9-10-19-17(20)16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9-10,18H2,(H,19,20)

InChI-Schlüssel

NYEQATAUHIVQAP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)NCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.